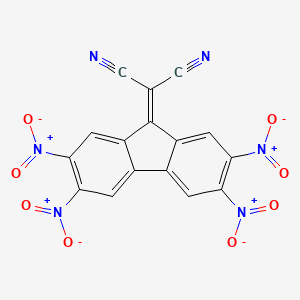
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
The synthesis of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone derivatives followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine to convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Scientific Research Applications
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify the function of biological molecules or materials. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile can be compared with other nitro-substituted fluorenylidene compounds, such as:
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylfuran: This compound has similar structural features but differs in its reactivity and applications.
(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methylindole: Another similar compound with distinct properties and uses. The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the propanedinitrile moiety, which imparts unique chemical and physical properties .
Properties
CAS No. |
89837-60-5 |
|---|---|
Molecular Formula |
C16H4N6O8 |
Molecular Weight |
408.24 g/mol |
IUPAC Name |
2-(2,3,6,7-tetranitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H4N6O8/c17-5-7(6-18)16-10-3-14(21(27)28)12(19(23)24)1-8(10)9-2-13(20(25)26)15(22(29)30)4-11(9)16/h1-4H |
InChI Key |
ZDBMCXZJHNWCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C(=C(C#N)C#N)C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


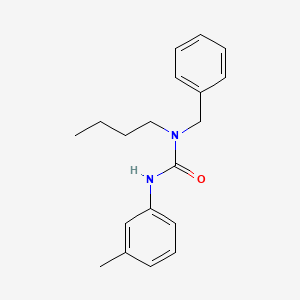
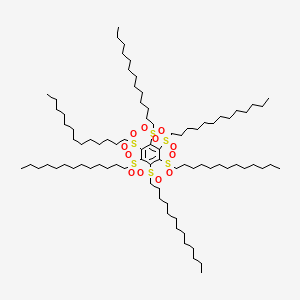
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
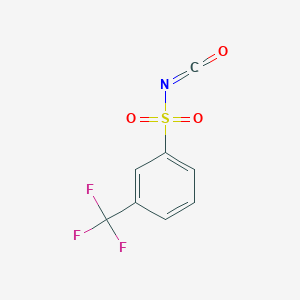
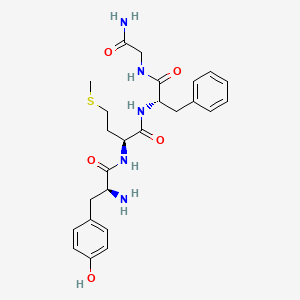
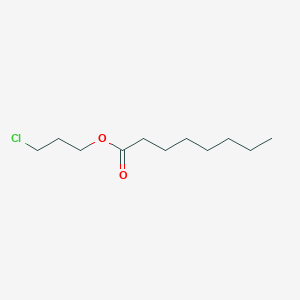
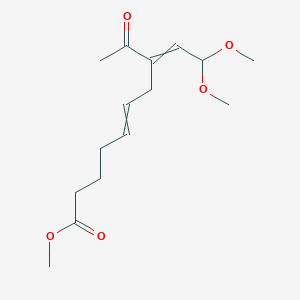
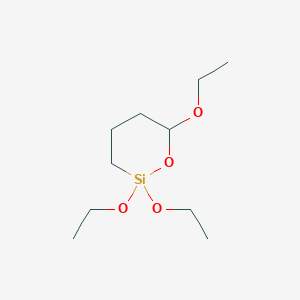
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
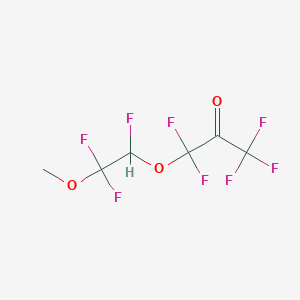
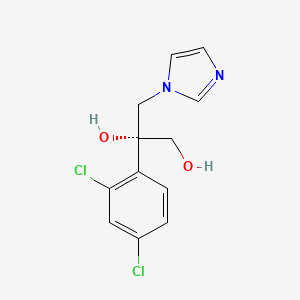
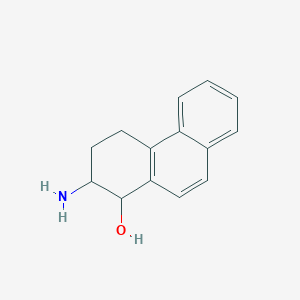
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

